4-((3-Chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate
CAS No.: 788136-89-0
Cat. No.: VC21354871
Molecular Formula: C17H13ClFN3O3
Molecular Weight: 361.8 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 788136-89-0 |
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Molecular Formula | C17H13ClFN3O3 |
Molecular Weight | 361.8 g/mol |
IUPAC Name | [4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl] acetate |
Standard InChI | InChI=1S/C17H13ClFN3O3/c1-9(23)25-16-6-11-14(7-15(16)24-2)20-8-21-17(11)22-10-3-4-13(19)12(18)5-10/h3-8H,1-2H3,(H,20,21,22) |
Standard InChI Key | ANGPUOTYQQFHKN-UHFFFAOYSA-N |
SMILES | CC(=O)OC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC |
Canonical SMILES | CC(=O)OC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC |
Introduction
Chemical Identity and Structure
4-((3-Chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate is a quinazoline derivative characterized by a distinctive molecular structure containing chloro and fluoro substituents. The compound is identified by the CAS Registry Number 788136-89-0 and possesses the molecular formula C17H13ClFN3O3 .
Identifiers and Nomenclature
The compound is recognized by several systematic names and identifiers in chemical databases and literature. The most commonly used nomenclature variants are summarized in Table 1.
Table 1: Chemical Identifiers of 4-((3-Chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate
Alternative Names and Synonyms
The compound is known by several synonyms in scientific literature and commercial contexts, particularly in relation to its pharmaceutical relevance:
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[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl] acetate
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4-(3-Chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-yl acetate
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6-Quinazolinol, 4-[(3-chloro-4-fluorophenyl)amino]-7-methoxy-, acetate (ester)
Physical and Chemical Properties
The compound exhibits specific physical and chemical characteristics that are relevant to its handling, storage, and potential applications in pharmaceutical research and production.
Physical Properties
The compound is characterized by the following physical properties, as detailed in Table 2:
Table 2: Physical Properties of 4-((3-Chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate
Property | Value | Note |
---|---|---|
Physical State | Solid | Based on structure and properties |
Density | 1.425 g/cm³ | |
Boiling Point | 471.5±45.0 °C | Predicted |
Molecular Weight | 361.75 g/mol | Computed |
Chemical Properties
The chemical behavior of this compound is influenced by its functional groups and structural characteristics:
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The acetate group at the 6-position contributes to its potential for hydrolysis under basic conditions.
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The compound has a predicted pKa value of 5.22±0.30 , indicating its acid-base behavior.
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The presence of amino linkage between the quinazoline core and the chloro-fluoro-substituted phenyl ring contributes to its hydrogen bonding capabilities.
Synthetic Pathways and Production
While the search results don't provide specific synthetic routes for 4-((3-Chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate, insights can be gleaned from related quinazoline derivatives synthesis described in the literature.
Pharmaceutical Relevance and Applications
The compound has significant pharmaceutical relevance, particularly in relation to anticancer research and drug development.
Relationship to Gefitinib
4-((3-Chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate is identified as:
Gefitinib is an established epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of certain types of cancer, notably non-small cell lung cancer.
Research Applications
As a quinazoline derivative and Gefitinib intermediate, this compound has potential applications in several research domains:
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Medicinal chemistry research focused on anticancer agents
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Structure-activity relationship studies of EGFR inhibitors
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Development of analytical standards for pharmaceutical quality control
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Synthesis of novel quinazoline-based therapeutic agents
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